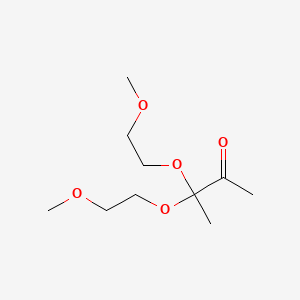

2-Butanone, 3,3-bis(2-methoxyethoxy)-

Description

Contextual Background of Highly Substituted Butanones in Organic Chemistry

Butanone, also known as methyl ethyl ketone (MEK), is a simple four-carbon ketone that serves as a fundamental building block in organic synthesis. wikipedia.orghoneywell.com Its derivatives, particularly those with extensive substitution on the carbon backbone, are of significant interest. The introduction of various substituents allows for the fine-tuning of the molecule's steric and electronic properties, influencing its reactivity and physical characteristics. nih.govnist.gov Highly substituted butanones can be found in various applications, from intermediates in pharmaceutical synthesis to components in materials science. The specific substitution pattern in 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)- places two bulky polyether groups on the third carbon, creating a sterically hindered and electronically modified core.

Significance of Acetal (B89532) and Ketal Functional Groups in Organic Synthesis

Acetals and their ketone-derived counterparts, ketals, are functional groups characterized by a carbon atom bonded to two alkoxy (-OR) groups. wikipedia.org They are formed by the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst. ncert.nic.in One of the most critical roles of acetals and ketals in organic synthesis is as protecting groups for carbonyl functionalities. researchgate.net The conversion of a reactive aldehyde or ketone to a more stable acetal or ketal allows other chemical transformations to be carried out on the molecule without affecting the carbonyl group. youtube.com The ketal in 2-Butanone, 3,3-bis(2-methoxyethoxy)- is formed from the carbonyl group of 2-butanone and two molecules of 2-methoxyethanol (B45455). This transformation from a planar sp²-hybridized carbonyl carbon to a tetrahedral sp³-hybridized ketal carbon fundamentally alters the local geometry and reactivity. wikipedia.org

Overview of Glycol Ether Linkages in Molecular Design

Glycol ethers are a class of solvents that possess both ether and alcohol functionalities, or in the case of polyethers, multiple ether linkages. wikipedia.orgalliancechemical.com This dual character imparts both hydrophilic (water-loving) and lipophilic (fat-loving) properties, making them excellent solvents and coupling agents in a wide range of applications, including paints, cleaners, and cosmetics. alliancechemical.comsigmaaldrich.cnglycol-ethers.eu The incorporation of glycol ether chains, such as the 2-methoxyethoxy groups in the target molecule, into a larger structure can significantly influence its solubility, boiling point, and ability to interact with other molecules through hydrogen bonding. sigmaaldrich.cn These polyether side chains can also play a role in complexing metal ions and influencing the conformational flexibility of the molecule.

Research Scope and Objectives for 2-Butanone, 3,3-bis(2-methoxyethoxy)-

The specific compound, 2-Butanone, 3,3-bis(2-methoxyethoxy)-, presents a unique molecular architecture that warrants further investigation. While detailed experimental data on this particular molecule is limited in publicly available literature, its structure suggests several avenues for research. A primary objective would be to fully characterize its physical and chemical properties. Understanding its stability under various conditions (e.g., pH, temperature) would be crucial. Furthermore, exploring its potential applications, for instance, as a specialized solvent, a building block for more complex molecules, or as a ligand for metal coordination, could be a fruitful area of study. The presence of the polyether chains suggests potential for interesting phase-transfer catalysis or ion-binding properties.

Interactive Data Tables

Table 1: Physicochemical Properties of 2-Butanone and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| 2-Butanone | C₄H₈O | 72.11 | 79.6 | 0.805 |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 124.5 | 0.965 |

| 2-Butanone, 3,3-bis(2-methoxyethoxy)- | C₁₀H₂₀O₅ | 220.26 | Not available | Not available |

Table 2: Spectroscopic and Identification Data for 2-Butanone, 3,3-bis(2-methoxyethoxy)-

| Identifier | Value |

| CAS Number | 71808-60-1 |

| Molecular Formula | C₁₀H₂₀O₅ |

| InChI Key | UDXZPHSCFREFKV-UHFFFAOYSA-N |

| SMILES | CC(=O)C(C)(OCCOC)OCCOC |

| Predicted XlogP | -0.3 |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | 149.9 |

Detailed Research Findings

The formation of 2-Butanone, 3,3-bis(2-methoxyethoxy)- would theoretically proceed via the acid-catalyzed ketalization of 2-butanone with two equivalents of 2-methoxyethanol. This reaction involves the protonation of the carbonyl oxygen of 2-butanone, followed by nucleophilic attack by the hydroxyl group of 2-methoxyethanol to form a hemiketal intermediate. A second molecule of 2-methoxyethanol then reacts, with the elimination of a water molecule, to yield the final ketal product. The efficiency of this synthesis would likely depend on the effective removal of water to drive the equilibrium towards the product.

The structure of 2-Butanone, 3,3-bis(2-methoxyethoxy)- suggests a molecule with a relatively high boiling point compared to its parent ketone, due to its increased molecular weight and the presence of polar ether linkages. The polyether side chains would be expected to confer some degree of water solubility and the ability to act as a phase-transfer agent. The carbonyl group of the butanone moiety is expected to be less reactive due to the steric hindrance imposed by the bulky ketal structure.

Future research on this compound could involve its synthesis and purification, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. Subsequent studies could investigate its physical properties, such as boiling point, viscosity, and solubility in various solvents. Finally, its potential as a specialty chemical, for example as a non-reactive solvent for specific polymerization reactions or as a ligand in coordination chemistry, could be explored.

Structure

2D Structure

3D Structure

Properties

CAS No. |

71808-60-1 |

|---|---|

Molecular Formula |

C10H20O5 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

3,3-bis(2-methoxyethoxy)butan-2-one |

InChI |

InChI=1S/C10H20O5/c1-9(11)10(2,14-7-5-12-3)15-8-6-13-4/h5-8H2,1-4H3 |

InChI Key |

UDXZPHSCFREFKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(OCCOC)OCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 2 Butanone, 3,3 Bis 2 Methoxyethoxy

Traditional Acetal (B89532)/Ketal Formation Strategies from Ketones

The classical method for synthesizing ketals, including the formation of 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)-, involves the acid-catalyzed reaction of a ketone with an alcohol. acs.orgyoutube.com This reaction is an equilibrium process where a ketone, such as 2,3-Butanedione, reacts with two equivalents of an alcohol, in this case, 2-Methoxyethanol (B45455). youtube.com To drive the reaction towards the formation of the ketal product, the water generated as a byproduct must be continuously removed. acs.orgmdpi.com

Traditionally, this is achieved by using a Dean-Stark apparatus, which allows for the azeotropic removal of water with a solvent like benzene (B151609) or toluene. caltech.edu The reaction is typically catalyzed by strong protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (p-TsOH). acs.orgnih.govgoogle.com The mechanism begins with the protonation of the ketone's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org This is followed by the nucleophilic attack of an alcohol molecule to form a hemiketal intermediate. youtube.comlibretexts.org The hemiketal's hydroxyl group is then protonated, converting it into a good leaving group (water). Subsequent elimination of water yields a resonance-stabilized oxocarbenium ion, which is then attacked by a second alcohol molecule. libretexts.orgyoutube.com A final deprotonation step regenerates the acid catalyst and yields the final ketal product. youtube.comyoutube.com

However, these traditional methods have several drawbacks, including the use of corrosive acids, harsh reaction conditions, and often, the need for stoichiometric amounts of catalysts, which can complicate purification and lead to environmental concerns. acs.orgnih.gov

Development of Novel Catalytic Approaches for 3,3-bis(2-methoxyethoxy)-2-Butanone Synthesis

To overcome the limitations of traditional methods, significant research has focused on developing more efficient and selective catalytic systems for ketal synthesis. These advancements span acid catalysis, metal-based systems, and organocatalysis.

Acid-Catalyzed Ketalization Routes

Modern acid-catalyzed routes aim to improve upon the classical approach by using milder conditions and more advanced catalysts. One significant development is the use of very low concentrations of conventional acids. Studies have shown that using as little as 0.1 mol% of hydrochloric acid can effectively catalyze the ketalization of various ketones with alcohols at ambient temperatures, without the need for water removal. acs.orgnih.gov This method offers high yields, broad substrate scope, and compatibility with acid-sensitive functional groups. acs.orgnih.gov

Heterogeneous acid catalysts represent another major advancement. These solid acids, such as sulfonated silica (B1680970) (SiO₂-SO₃H), offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced corrosiveness. scielo.br For instance, an amorphous, mesoporous SiO₂-SO₃H catalyst has proven effective for the ketalization of ketones with ethylene (B1197577) glycol under low-power microwave irradiation, achieving high yields in minutes. scielo.br Other solid acids like metal(IV) phosphates and hydrophobic Al-MCM-41 have also been successfully employed. mdpi.comgoogle.com

Furthermore, modified experimental setups have been developed to improve efficiency, especially for small-scale reactions where a traditional Dean-Stark apparatus is impractical. One such method involves using an addition funnel packed with molecular sieves placed above the reaction flask to trap water vapor, a technique that has proven effective for ketalizations on a milligram scale. caltech.edu

Metal-Catalyzed Systems in Ketal Formation

A wide array of metal-based catalysts, primarily Lewis acids, have been investigated for ketal formation. These catalysts can activate the ketone's carbonyl group towards nucleophilic attack under milder conditions than strong protic acids. mdpi.com Various metal complexes, including those of Pt(II), Pd(II), and Rh(II), have been reported to effectively catalyze the protection of carbonyl compounds as ketals. acs.orgnih.gov

Cobaloxime complexes, for example, have been shown to be highly efficient catalysts for ketalization under solvent-free conditions. mdpi.com Similarly, iron(III) sulfate (B86663) (Fe(HSO₄)₃) serves as an inexpensive, eco-friendly, and reusable heterogeneous catalyst for ketal formation. mdpi.com The use of metal-organic frameworks (MOFs), such as the copper-containing [Cu₃(BTC)₂], has also been explored for the acetalization of aldehydes and ketones, functioning as heterogeneous solid acid catalysts. researchgate.net

Below is a table summarizing various metal-catalyzed systems for ketalization:

Interactive Table: Metal Catalysts in Ketal Formation| Catalyst | Ketone Substrate | Alcohol/Diol | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| CoCl₂/DH₂ | Cyclohexanone | Glycerol | Solvent-free | ~100% | mdpi.com |

| Fe(HSO₄)₃ | Various | Various | - | High | mdpi.com |

| [Cu₃(BTC)₂] | Aldehydes/Ketones | Methanol | - | 9-94% | researchgate.net |

| TiCl₄ | Various | Methanol | - | High | google.com |

| Pt(II)/Pd(II)/Rh(II) | Various | Alcohols | - | High | acs.orgnih.gov |

Organocatalytic Advancements in Acetal/Ketal Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing acetals and ketals. These methods often provide high levels of chemo- and stereoselectivity. researchgate.net Aprotic salts, such as pyridinium, dialkyltriazolium, and imidazolium (B1220033) salts, can function as Brønsted acids to promote the chemoselective acetalization of aldehydes. acs.orgnih.gov

Asymmetric organocatalysis has been particularly successful in constructing chiral acetals and ketals. For instance, primary amines derived from epi-cinchonine have been used to catalyze the synthesis of bridged O,O-ketals embedded with spirooxindoles through a Michael reaction followed by ketal formation. researchgate.net Similarly, complex polycyclic acetals with multiple stereocenters have been synthesized using organocatalytic cascade reactions, highlighting the ability of these catalysts to facilitate intricate molecular constructions. acs.org These reactions demonstrate the potential of organocatalysis to generate structurally complex molecules from simple precursors in a highly controlled manner. researchgate.netacs.org

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for ketals is increasingly guided by the principles of green chemistry, which aim to create more environmentally benign chemical processes. A key focus is the use of solvent-free reaction conditions, which eliminates the need for potentially toxic and volatile organic solvents, reduces waste, and simplifies product purification. researchgate.netrsc.orgrsc.org The use of cobaloxime catalysts, for example, has enabled highly efficient ketalization under solvent-free conditions. mdpi.com

Another green approach is the use of reusable heterogeneous catalysts, such as sulfonated silicas or metal-organic frameworks. scielo.brresearchgate.net These solid catalysts can be easily recovered by filtration and reused multiple times, improving process economy and minimizing catalyst waste. mdpi.comscielo.br

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with a catalytic amount of liquid, represents a novel green methodology. nih.gov This technique can significantly reduce solvent usage and energy consumption. The allylation of aldehydes and ketones has been successfully performed using mechanochemical methods, demonstrating the potential of this approach for other carbonyl transformations, including ketalization. nih.gov

Scalability and Process Optimization Considerations for Efficient Synthesis

Translating a synthetic protocol from a laboratory setting to an industrial scale presents numerous challenges that require careful process optimization. For the synthesis of 2-Butanone, 3,3-bis(2-methoxyethoxy)-, key considerations include catalyst efficiency, reaction time, temperature control, and purification methods.

An ideal catalyst should have a low loading but high turnover number to be economically viable on a large scale. Research has demonstrated that acid-catalyzed ketalizations can be effective with catalyst loadings as low as 0.03 mol%, which is a significant advantage for industrial applications. acs.orgnih.gov The ability to perform reactions on a gram scale (>5 g) with high conversion rates has also been established, indicating good potential for scalability. acs.orgnih.gov

Reaction conditions must be optimized to maximize yield and minimize reaction time and energy consumption. For example, while some traditional methods require hours at reflux temperatures google.com, newer catalytic systems can achieve high yields at ambient temperature or with microwave assistance in a fraction of the time. nih.govscielo.br

The work-up procedure is another critical factor. Simple filtration to remove a heterogeneous catalyst or a straightforward extraction without the need for extensive column chromatography is highly desirable for large-scale production as it reduces solvent waste and processing time. acs.orgcaltech.edunih.gov The development of modified apparatus, such as replacing a Dean-Stark trap with a sieve-filled funnel, can also improve efficiency and adaptability across different reaction scales. caltech.edu

Chemical Reactivity and Transformation Pathways of 2 Butanone, 3,3 Bis 2 Methoxyethoxy

Stability and Hydrolysis Profiles of the 3,3-bis(2-methoxyethoxy) Ketal Moiety

The central feature of 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)- is the ketal group, which serves as a protecting group for the ketone functionality of 2-butanone. The stability of this ketal is highly dependent on the pH of the environment.

Ketals are known to be stable under basic and neutral conditions. nih.govdoubtnut.comstackexchange.com This stability is attributed to the fact that the alkoxide leaving groups are poor leaving groups, and there is no electrophilic site readily available for nucleophilic attack under these conditions. stackexchange.com Consequently, 2-Butanone, 3,3-bis(2-methoxyethoxy)- is expected to be resistant to degradation in the presence of bases.

Conversely, the ketal linkage is labile under acidic conditions. nih.govmasterorganicchemistry.com The mechanism of acid-catalyzed hydrolysis involves protonation of one of the ether oxygens of the ketal, converting the alkoxy group into a good leaving group (an alcohol). Subsequent departure of the alcohol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of the second equivalent of 2-methoxyethanol (B45455), regenerates the parent 2-butanone. The rate of this hydrolysis is dependent on the acid concentration and the structure of the ketal. nih.gov

Table 1: General Stability Profile of Ketal Moieties

| Condition | Stability | Rationale |

| Acidic (e.g., aq. HCl, H2SO4) | Labile | Protonation of an ether oxygen creates a good leaving group, initiating hydrolysis. nih.gov |

| Neutral (e.g., water) | Generally Stable | Slow hydrolysis may occur, but the equilibrium often favors the ketal. |

| Basic (e.g., aq. NaOH, NaOR) | Stable | Alkoxides are poor leaving groups, preventing nucleophilic substitution or elimination. stackexchange.com |

Reactions Involving Regeneration of the Butanone Carbonyl Precursor

The removal of the bis(2-methoxyethoxy) ketal to regenerate the 2-butanone carbonyl group is a crucial transformation, often referred to as deprotection. This reaction is typically achieved under aqueous acidic conditions.

Various protic and Lewis acids can be employed for this purpose. Common reagents include aqueous solutions of hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in a mixture of water and an organic solvent like acetone (B3395972) or tetrahydrofuran (B95107) to ensure solubility. acs.org The reaction is an equilibrium process, and the presence of a large excess of water drives the reaction towards the formation of the ketone. scielo.br

Table 2: Representative Conditions for Ketal Deprotection

| Reagent(s) | Solvent(s) | General Conditions |

| Aqueous HCl | Acetone or THF/Water | Room temperature to gentle heating. acs.org |

| Aqueous H2SO4 | Dioxane/Water | Room temperature to gentle heating. |

| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Room temperature to reflux. acs.org |

| SiO2-SO3H | Water | Microwave irradiation. scielo.br |

| CuCl2·2H2O | Acetonitrile/Water | Reflux conditions for deoximation, adaptable for some ketals. organic-chemistry.org |

Transformations at the Terminal Methoxyethoxy Ether Linkages

The two 2-methoxyethoxy side chains offer additional sites for chemical modification. These transformations can involve either the cleavage of the ether bonds or oxidation of the ether chain.

Selective Cleavage Reactions of Methoxyethoxy Groups

The ether linkages within the 2-methoxyethoxy groups can be cleaved under more forcing acidic conditions or by using specific ether-cleaving reagents. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave ethers, typically via an SN2 mechanism for primary ethers. masterorganicchemistry.comlibretexts.orglibretexts.org This would lead to the formation of a diol at the ketal center and the corresponding alkyl halides from the methoxyethoxy chains.

Lewis acids are also effective for ether cleavage. For instance, boron trichloride (B1173362) (BCl3) and boron tribromide (BBr3) are powerful reagents for cleaving ethers, even at low temperatures. nih.gov Aluminum chloride (AlCl3) can also be used, often at elevated temperatures. nih.govmdma.ch The selectivity of these reagents can sometimes be influenced by neighboring functional groups.

Oxidative Transformations of the Ether Chain

While direct oxidation of the ether chain in 2-Butanone, 3,3-bis(2-methoxyethoxy)- is not widely reported, analogous ether structures can undergo oxidation at the carbon atom adjacent to the ether oxygen. This can lead to the formation of esters or lactones, although such reactions often require potent oxidizing agents and may lack selectivity, potentially affecting other parts of the molecule. The reaction of the 2-butanone-4-yl radical with oxygen can lead to various products, including cyclic ethers, which suggests the potential for complex oxidative pathways. researchgate.net

Functional Group Interconversions on the Ketalized 2-Butanone Scaffold

With the ketone functionality protected as a ketal, other positions on the 2-butanone scaffold become available for selective transformations. The methyl group (C1) and the methylene (B1212753) group (C4) of the original 2-butanone backbone are potential sites for reaction.

For instance, the C1 methyl group could potentially be functionalized via deprotonation with a strong base followed by reaction with an electrophile. However, the acidity of these protons would be significantly lower than the alpha-protons of the parent ketone. Reactions at the C4 position are also conceivable, though they would likely require radical conditions or activation by a neighboring group. Functional group interconversions are a broad area of organic synthesis, and specific applications to this ketal would depend on the desired target molecule. chemistrytalk.orgsolubilityofthings.com

Stereochemical Aspects of Reactions Involving the 2-Butanone Backbone

The C3 carbon of 2-Butanone, 3,3-bis(2-methoxyethoxy)- is a stereocenter if the two 2-methoxyethoxy groups are considered distinct, or if they react sequentially. However, in the symmetrical starting material, it is a prochiral center. Reactions that introduce a new substituent at C3 or at an adjacent carbon can lead to the formation of new stereocenters.

For example, if a reaction were to occur at the C4 position, the product would be a diastereomer. The stereochemical outcome of such a reaction (the ratio of diastereomers formed) would be influenced by the steric bulk of the ketal group and the reaction mechanism. In reactions where an intermediate is formed that is planar at C3 (such as in the hydrolysis of the ketal via an oxocarbenium ion), any subsequent attack by a nucleophile would likely occur from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed. youtube.com If a reaction at a chiral center proceeds through a single-step mechanism (like SN2), it often results in an inversion of stereochemistry. organic-chemistry.org Conversely, multi-step reactions involving intermediates may lead to a mixture of stereoisomers. organic-chemistry.org

Mechanistic Investigations of Chemical Processes Involving 2 Butanone, 3,3 Bis 2 Methoxyethoxy

Reaction Kinetics and Thermodynamic Analyses of Ketal Formation and Cleavage Pathways

The formation of 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)- is an example of ketalization, a reversible reaction between a ketone (2-butanone) and an alcohol (2-methoxyethanol) under acidic conditions. The cleavage of this ketal, known as hydrolysis, is the reverse reaction and is also acid-catalyzed.

The kinetics of ketal hydrolysis typically follow first-order kinetics with respect to the ketal and the acid catalyst. The rate-determining step in the acid-catalyzed hydrolysis of ketals is generally accepted to be the formation of a resonance-stabilized carboxonium ion intermediate. nih.gov The stability of this carbocation dictates the rate of the reaction; a more stable carbocation leads to a faster hydrolysis rate. nih.gov

In the case of 2-Butanone, 3,3-bis(2-methoxyethoxy)-, the hydrolysis would proceed through the protonation of one of the ether oxygens, followed by the departure of a 2-methoxyethanol (B45455) molecule to form a tertiary carboxonium ion. The presence of the second 2-methoxyethoxy group, with its electron-donating ether oxygen, is expected to stabilize this cationic intermediate through resonance, thereby influencing the reaction rate. The relative rates of hydrolysis for different ketals are often compared by their half-lives under specific pH conditions.

Table 1: Representative Half-lives for the Hydrolysis of Various Ketals at pH 5

| Ketal Derived From | Half-life (t₁/₂) | Reference |

|---|---|---|

| Acetone (B3395972) | ~24 minutes | researchgate.net |

| Cyclopentanone | ~48 minutes (2 times slower than acetone ketal) | nih.gov |

| Cyclohexanone | ~168 minutes (7 times slower than acetone ketal) | nih.gov |

This table illustrates the influence of the ketone structure on the rate of ketal hydrolysis. While specific data for 2-Butanone, 3,3-bis(2-methoxyethoxy)- is not available, the data for acetone-derived ketals provides a baseline for comparison.

Elucidation of Catalytic Cycles in Synthetic Transformations

The primary synthetic transformation involving 2-Butanone, 3,3-bis(2-methoxyethoxy)- is its formation from 2-butanone and 2-methoxyethanol. This reaction is catalyzed by an acid, which initiates the catalytic cycle.

The catalytic cycle for the acid-catalyzed formation of this ketal can be described as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-butanone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack: A molecule of 2-methoxyethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiketal intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

Second nucleophilic attack: A second molecule of 2-methoxyethanol attacks the oxonium ion.

Deprotonation: The catalyst is regenerated by the removal of a proton from the newly added ether oxygen, yielding the final ketal product, 2-Butanone, 3,3-bis(2-methoxyethoxy)-.

While other synthetic transformations involving this specific ketal are not widely reported, it could potentially participate in transketalization reactions, where it reacts with a different diol or alcohol under acidic conditions to form a new ketal.

Transition State Analysis in Key Organic Reactions

This transition state would involve the elongation of the C-O bond of the leaving 2-methoxyethanol group and the development of a positive charge on the central carbon atom. Computational studies on simpler ketals have shown that this transition state has a high degree of ionic character. ic.ac.uk The geometry of the transition state would be influenced by steric and electronic factors of the substituents. For instance, the presence of the methyl and ethyl groups on the butanone backbone and the flexible 2-methoxyethoxy chains would adopt a conformation that minimizes steric hindrance.

Table 2: Calculated Relative Energies in the Aqueous Hydrolysis of a Model Ketal (2,2-dimethoxypropane)

| Species | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| Ketal + 3H₂O | 0.0 | ic.ac.uk |

| TS1: Ketal to Enol Ether | 36.8 | ic.ac.uk |

| Enol Ether | 16.7 | ic.ac.uk |

| TS2: Enol Ether to Hemiketal | 38.6 | ic.ac.uk |

| Hemiketal | 5.0 | ic.ac.uk |

| TS3: Hemiketal to Ketone | 28.4 | ic.ac.uk |

This table provides a theoretical energy profile for the hydrolysis of a simple ketal, illustrating the high energy of the transition states involved. A similar profile, though with different energy values, would be expected for 2-Butanone, 3,3-bis(2-methoxyethoxy)-.

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent can play a crucial role in the kinetics and selectivity of reactions involving 2-Butanone, 3,3-bis(2-methoxyethoxy)-. For the acid-catalyzed hydrolysis, the polarity of the solvent is a key factor. nih.govacs.org

Polar protic solvents, such as water and alcohols, can stabilize the charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction rate. In less polar solvents, the reaction would be expected to be slower. Studies on other carbonyl reactions have shown that for less reactive functional groups, the influence of solvent polarity on the reaction kinetics is more pronounced. nih.gov

In the formation of the ketal, the choice of solvent can also affect the position of the equilibrium. A non-polar solvent that allows for the azeotropic removal of water is often used to drive the reaction to completion. The solubility of the reactants, 2-butanone and 2-methoxyethanol, in the chosen solvent is also a critical consideration.

Characterization of Intermediate Species and Construction of Detailed Reaction Profiles

The primary intermediate species in the acid-catalyzed formation and cleavage of 2-Butanone, 3,3-bis(2-methoxyethoxy)- is the hemiketal. This species is formed after the addition of one equivalent of 2-methoxyethanol to the protonated 2-butanone. The hemiketal is typically not isolated as it readily reacts further to form the ketal or reverts to the starting materials.

Another key intermediate is the tertiary carboxonium ion, formed upon the loss of a leaving group (water during formation, 2-methoxyethanol during cleavage). This highly reactive electrophilic species is rapidly captured by a nucleophile. nih.gov

Direct spectroscopic characterization of these transient intermediates for this specific compound is challenging due to their short lifetimes. However, their existence is inferred from kinetic studies and by analogy with well-established mechanisms for acetal (B89532) and ketal chemistry.

A detailed reaction profile for the hydrolysis would show a multi-step process with distinct energy barriers for each step. The initial protonation would be a rapid pre-equilibrium, followed by the rate-limiting formation of the carboxonium ion, which would represent the highest energy point on the reaction coordinate. Subsequent attack by water and deprotonation to yield the final products would have lower activation energies.

Synthesis and Characterization of Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis of Variously Substituted 2-Butanone (B6335102) Ketals

The synthesis of ketals, such as 2-Butanone, 3,3-bis(2-methoxyethoxy)-, is a fundamental transformation in organic chemistry, typically involving the reaction of a ketone with an alcohol in the presence of an acid catalyst. The general reaction for the formation of a 2-butanone ketal involves the nucleophilic addition of two equivalents of an alcohol to the carbonyl carbon of 2-butanone.

The probable synthetic route to 2-Butanone, 3,3-bis(2-methoxyethoxy)- would involve the reaction of 2-butanone with two equivalents of 2-methoxyethanol (B45455) under anhydrous acidic conditions. The acid catalyst, such as dry hydrogen chloride or p-toluenesulfonic acid, protonates the carbonyl oxygen of 2-butanone, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. ncert.nic.in The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable ketal. wou.edu To drive the equilibrium towards the formation of the ketal, water, a byproduct of the reaction, is typically removed. libretexts.org

The synthesis of variously substituted 2-butanone ketals can be achieved by employing different substituted alcohols or by starting with a substituted 2-butanone derivative. For instance, using alcohols with different chain lengths, branching, or containing other functional groups would result in a diverse library of 2-butanone ketals. Similarly, utilizing 2-butanone derivatives with substituents on the alkyl chain would also lead to a range of novel ketal compounds.

Exploration of Alternative Glycol Ether Chain Analogues of the bis(2-methoxyethoxy)- Moiety

The bis(2-methoxyethoxy)- moiety in the target compound is derived from 2-methoxyethanol. The exploration of alternative glycol ether chain analogues would involve replacing 2-methoxyethanol with other glycol ethers in the ketalization reaction with 2-butanone. Glycol ethers are a versatile class of solvents with varying physical and chemical properties depending on the nature of the alkyl group and the number of ether linkages. americanelements.com

By systematically varying the structure of the glycol ether, a wide array of analogues could be synthesized. For example, using ethylene (B1197577) glycol monopropyl ether or ethylene glycol monobutyl ether would result in ketals with longer alkyl chains. americanelements.com The use of diethylene glycol monoethers would introduce a longer and more flexible polyether chain.

The properties of the resulting ketals, such as their solubility, boiling point, and polarity, would be expected to change based on the nature of the glycol ether used. For instance, increasing the length of the alkyl chain in the glycol ether would likely increase the lipophilicity of the resulting ketal.

Impact of Structural Modifications on the Chemical Reactivity of the Ketal

Ketals are generally stable compounds and are often used as protecting groups for ketones in multi-step organic syntheses because they are unreactive towards many reagents, especially nucleophiles and bases. libretexts.orgmsu.edu The primary reactivity of ketals is their hydrolysis back to the parent ketone and alcohol under acidic conditions. ncert.nic.in

The reactivity of 2-butanone ketals, including the rate of their acid-catalyzed hydrolysis, would be influenced by structural modifications. Steric and electronic effects play a crucial role in determining the stability and reactivity of ketals.

Steric Effects: The presence of bulky substituents near the ketal carbon can hinder the approach of water and the acid catalyst, thereby slowing down the rate of hydrolysis. For example, replacing the methyl and ethyl groups of the original 2-butanone with larger alkyl groups would likely increase the stability of the ketal towards hydrolysis.

Electronic Effects: The electronic nature of the substituents on the alcohol or ketone portion can also affect reactivity. Electron-donating groups can stabilize the carbocation-like transition state formed during hydrolysis, potentially increasing the reaction rate. Conversely, electron-withdrawing groups would destabilize this transition state and decrease the rate of hydrolysis. In the case of the bis(2-methoxyethoxy)- moiety, the ether oxygens could potentially influence the electronic environment around the ketal carbon.

Design of Pro-Ketal/Ketal Systems with Tunable Chemical Properties

The concept of a "pro-ketal" system involves a molecule that can be converted into a ketal under specific conditions. More broadly, in the context of drug delivery or controlled release, a pro-drug strategy might involve a ketal that is designed to be stable until it reaches a specific environment where it hydrolyzes to release an active ketone.

The design of ketal systems with tunable chemical properties would leverage the structure-reactivity relationships discussed previously. By carefully selecting the alcohol and ketone components, it is possible to create ketals with a desired rate of hydrolysis under specific pH conditions.

For example, to design a ketal that is more stable to acidic conditions, one might choose a sterically hindered diol to form a cyclic ketal, as these are often more stable than their acyclic counterparts. To create a more acid-labile ketal, one could introduce electron-donating groups that stabilize the transition state of the hydrolysis reaction.

The tunability of these systems is critical for applications where the controlled release of a ketone is desired. By modifying the glycol ether chains or the substituents on the 2-butanone backbone, one could, in principle, fine-tune the hydrolysis rate to match the requirements of a particular application.

Advanced Applications in Organic Synthesis and Materials Chemistry

Role of 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)- as a Protecting Group in Multistep Organic Synthesis

In complex organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to decrease its reactivity. organic-chemistry.org This allows a chemical reaction to be carried out selectively at another site in a multifunctional molecule. libretexts.org The protecting group must be easy to introduce and remove without affecting the rest of the molecule. organic-chemistry.org

The core of 2-Butanone, 3,3-bis(2-methoxyethoxy)- is a ketal. Ketals are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones). Structurally, the parent ketal of this compound could be formed from the reaction of a ketone with 2-methoxyethanol (B45455). Conversely, the ketal group within 2-Butanone, 3,3-bis(2-methoxyethoxy)- could potentially be used to protect a diol. The presence of the two 2-methoxyethoxy groups would form a cyclic ketal with a 1,2- or 1,3-diol, masking the hydroxyl groups from unwanted reactions.

The stability of this ketal protecting group would be pH-dependent, typically being stable under basic and neutral conditions but removable under acidic conditions. This allows for selective deprotection, a crucial strategy in multistep synthesis. organic-chemistry.org The ether linkages within the protecting group could also influence its solubility and reactivity profile. For instance, the β-Methoxyethoxymethyl ether (MEM) is a known protecting group for alcohols that is removed by acid. libretexts.org

Table 1: Comparison of Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Removal Conditions | Key Features |

|---|---|---|---|

| Acetyl | Ac | Acid or Base | Common, but less stable than Benzoyl. libretexts.org |

| Benzyl | Bn | Hydrogenolysis | Widely used in sugar chemistry. libretexts.org |

| tert-Butyldimethylsilyl | TBDMS | Acid or Fluoride Ion | Common for protecting 2'-hydroxy in nucleosides. libretexts.org |

| Tetrahydropyranyl | THP | Acid | Acid-labile. libretexts.org |

| β-Methoxyethoxymethyl ether | MEM | Acid | Contains an ether linkage, similar to the side chains of the title compound. libretexts.org |

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

Synthetic building blocks are relatively simple molecules that can be combined to construct more complex molecular architectures. whiterose.ac.uk The utility of a building block is determined by the number and type of reactive sites it possesses. 2-Butanone, 3,3-bis(2-methoxyethoxy)- possesses several features that make it a potentially valuable building block.

The ketone carbonyl group can undergo a wide range of transformations, including nucleophilic addition, condensation reactions, and alpha-functionalization. For example, condensation reactions at the methyl group adjacent to the ketone are common for butanone derivatives. thegoodscentscompany.com Furthermore, the alpha-carbon on the other side of the carbonyl is a quaternary center, which could be exploited to create sterically hindered products. Molecules with three-dimensional structures are increasingly important in medicinal chemistry. whiterose.ac.uk

The two ether linkages offer sites for coordination with metal catalysts and can influence the stereochemical outcome of reactions. The entire 3,3-bis(2-methoxyethoxy)butan-2-one structure could be incorporated into a larger target molecule, bringing with it a unique combination of functionality and stereochemistry.

Precursor in the Synthesis of Functionalized Polymers and Advanced Materials

The creation of advanced materials with tailored properties often relies on the design of specific monomers that can be polymerized. researchgate.net These monomers can be derived from a wide range of chemical structures to build polymers like polyesters, polyurethanes, and others. researchgate.net

Monomer Design for Polymerization

2-Butanone, 3,3-bis(2-methoxyethoxy)- could be chemically modified to act as a monomer. For instance, the ketone could be converted into a reactive group, such as a hydroxyl or an amine, which could then participate in step-growth polymerization. Alternatively, the terminal methyl groups of the methoxyethoxy side chains could be functionalized. If these side chains were, for example, terminated with hydroxyl or amino groups, the molecule could act as a cross-linking agent, introducing flexibility and specific chemical properties into the final polymer network. The design of such monomers is a key strategy in creating functional polymers. researchgate.netscispace.com

Influence of Ketal and Ether Groups on Polymer Architectures and Properties

The incorporation of 2-Butanone, 3,3-bis(2-methoxyethoxy)- into a polymer backbone or as a pendant group would significantly influence the final material's properties.

Ketal Groups: The acid-labile nature of the ketal linkage could be used to design degradable polymers. Exposure to an acidic environment would cleave the ketal, breaking down the polymer chain. This is a desirable feature for applications like drug delivery systems or environmentally benign materials.

Ether Groups: The flexible ether linkages (-CH2-CH2-O-) are known to increase the flexibility of polymer chains, lowering the glass transition temperature (Tg). This can result in softer, more elastomeric materials. The polarity of the ether groups can also enhance the polymer's affinity for polar solvents and improve its ion-conducting properties, making such materials candidates for solid polymer electrolytes in batteries. The presence of zwitterionic materials, which have unique hydration and antifouling properties, are often used for membrane modification.

Application in Chelation-Controlled Reactions Facilitated by the Ether Linkages

Chelation is the process of forming two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The ether oxygen atoms in the two 2-methoxyethoxy side chains of 2-Butanone, 3,3-bis(2-methoxyethoxy)- can act as Lewis bases, capable of coordinating to metal cations.

This structure is reminiscent of a crown ether, albeit an acyclic one (a podand). Such molecules are known to selectively bind certain metal ions. This chelating ability could be used to control the stereochemistry of reactions at or near the ketone functional group. By coordinating a metal catalyst, the molecule could direct an incoming reagent to a specific face, leading to a high degree of stereoselectivity. This is a powerful strategy in asymmetric synthesis for producing enantiomerically pure compounds.

Development of Smart Materials Incorporating Ketal Moieties for Responsive Systems

Smart materials are materials that respond to external stimuli, such as changes in pH, temperature, or light. This responsiveness allows them to perform a function in a controlled manner.

The acid-sensitive ketal group is an ideal trigger for creating pH-responsive smart materials. A polymer or hydrogel containing the 2-Butanone, 3,3-bis(2-methoxyethoxy)- moiety could be designed to be stable at neutral or basic pH but to degrade or change its structure in an acidic environment. This principle is widely used in drug delivery systems, where a drug is encapsulated within a polymer matrix and released in the acidic microenvironment of a tumor or within a specific cellular compartment. The integration of such responsive materials has significant potential in biosensing and therapeutic applications. organic-chemistry.org

Table 2: Potential Stimuli and Responses of Smart Materials Based on 2-Butanone, 3,3-bis(2-methoxyethoxy)-

| Stimulus | Responsive Moiety | Potential Material Response |

|---|---|---|

| Low pH (Acidic) | Ketal Group | Cleavage of cross-links, polymer degradation, release of encapsulated cargo. |

| Presence of Metal Ions | Ether Linkages | Change in conformation, altered solubility, catalytic activation. |

| Temperature | Polymer Backbone (influenced by ether groups) | Phase transition, change in swelling properties for hydrogels. |

Computational Chemistry and Theoretical Modeling of 2 Butanone, 3,3 Bis 2 Methoxyethoxy

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. These calculations, which solve approximations of the Schrödinger equation, provide insights into bond lengths, bond angles, and dihedral angles, collectively defining the molecule's geometry. For a molecule like 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)-, with its numerous rotatable bonds, identifying the most stable conformation (the lowest energy geometry) is a critical first step in understanding its properties.

Methods such as Møller-Plesset perturbation theory (MP2, MP4, MP6) and Coupled Cluster (CCSD, CCSD(T)) theory, when combined with appropriate basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ), can yield highly accurate equilibrium geometries. capes.gov.brsmu.edu By systematically increasing the size of the basis set, one can extrapolate to the complete basis set (CBS) limit, providing a geometry that is largely free from the artifacts of a finite basis set. smu.edu For instance, studies on smaller molecules have shown that MP6 and CCSD(T) methods at the CBS limit can predict bond lengths with high accuracy. capes.gov.br

The electronic structure, which encompasses the distribution and energies of electrons in molecular orbitals, is also elucidated through these calculations. This information is crucial for understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. For example, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. While specific data for 2-Butanone, 3,3-bis(2-methoxyethoxy)- is not present in the reviewed literature, the general principles of these calculations are well-established and routinely applied to a wide range of organic molecules. acs.orgnih.gov

Table 1: Representative Quantum Chemical Methods for Geometry Optimization This table is illustrative of common methods and does not represent data for 2-Butanone, 3,3-bis(2-methoxyethoxy)-.

| Method | Description | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | A mean-field approximation that does not fully account for electron correlation. | Initial geometry optimizations, less computationally expensive. |

| Møller-Plesset Perturbation Theory (MP2) | Incorporates electron correlation beyond the HF approximation. | More accurate geometries than HF for many systems. |

| Density Functional Theory (DFT) | Uses electron density to calculate the energy of the system. Functionals like B3LYP and M06-2X are common. | A good balance of accuracy and computational cost for a wide range of molecules. nih.gov |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Landscapes

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the mechanisms of chemical reactions. DFT calculations can map out the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For 2-Butanone, 3,3-bis(2-methoxyethoxy)-, a key reaction of interest would be its formation from 2-butanone and two equivalents of 2-methoxyethanol (B45455) under acidic conditions. researchgate.net DFT studies on the formation of other ketals have elucidated the stepwise mechanism, which typically involves the initial formation of a hemiketal, followed by protonation of the hydroxyl group, loss of water to form a resonance-stabilized carbocation, and finally, attack by a second alcohol molecule. khanacademy.org Each of these steps would have an associated energy barrier that could be calculated using DFT.

Furthermore, DFT can be employed to study the reactivity of the parent ketone, 2-butanone. For instance, in the aldol (B89426) condensation of furfural (B47365) and 2-butanone, DFT calculations have been used to determine that the formation of the methylene (B1212753) enolate ion is kinetically more favorable than the methyl enolate, thus explaining the observed product distribution. mdpi.com Such studies provide a detailed, molecular-level understanding of reaction pathways and can predict how changes in the substrate or reaction conditions will affect the outcome. mdpi.com

Table 2: Calculated Activation Energies for a Related Reaction Data from a DFT study on the reaction of 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile, illustrating the type of data obtained from such studies. mdpi.com

| Reaction Step | Catalyst | Activation Energy (kJ/mol) |

|---|

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of two flexible 3,3-bis(2-methoxyethoxy)- chains, the conformational landscape of 2-Butanone, 3,3-bis(2-methoxyethoxy)- is expected to be complex. Molecular dynamics (MD) simulations are a powerful computational technique for exploring this landscape. MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the observation of conformational changes and intermolecular interactions on a nanosecond to microsecond timescale. aps.orgaps.org

For molecules with multiple rotatable bonds, such as those with ether linkages, MD simulations can reveal the preferred conformations in different environments (e.g., in the gas phase or in a solvent). researchgate.netmdpi.com Studies on macrocyclic ethers and other flexible molecules have demonstrated that MD, often in combination with experimental data from NMR spectroscopy, can provide a detailed picture of the conformational space. researchgate.netmdpi.com These simulations can identify the most populated conformers and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations could be used to understand how molecules of 2-Butanone, 3,3-bis(2-methoxyethoxy)- interact with each other in the liquid state or how they interact with solvent molecules. This information is crucial for understanding the macroscopic properties of the compound, such as its boiling point, viscosity, and solubility. All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into these interactions. nih.gov

Prediction of Reactivity and Selectivity via Advanced Computational Approaches

Advanced computational methods can go beyond simply describing existing systems and can predict the reactivity and selectivity of new reactions. For 2-Butanone, 3,3-bis(2-methoxyethoxy)-, one could computationally predict its reactivity towards various reagents. For example, the carbonyl group remains a potential site for nucleophilic attack, and the ether linkages could be susceptible to cleavage under strongly acidic conditions.

Computational methods can be used to calculate various reactivity indices, such as atomic charges, frontier molecular orbital energies, and Fukui functions, which can help to identify the most reactive sites in the molecule. For instance, kinetic modeling based on computational data can be used to predict the products of complex reaction networks, such as the oxidation of 2-butanone. researchgate.net While experimental data for the oxidation of 2-butanone is limited, computational models can help to elucidate the underlying kinetic mechanisms. researchgate.net

In the context of catalysis, computational chemistry can be used to predict the stereoselectivity of a reaction. For example, in the nickel-catalyzed asymmetric alkenylation of ketimines, computational models have been used to explain the observed stereochemical outcome. nih.gov Similar approaches could, in principle, be applied to predict the stereoselectivity of reactions involving 2-Butanone, 3,3-bis(2-methoxyethoxy)- if a chiral center were to be introduced.

In Silico Design of Novel Derivatives and Catalytic Systems

One of the most exciting applications of computational chemistry is the in silico design of new molecules and catalysts. By starting with a known molecule like 2-Butanone, 3,3-bis(2-methoxyethoxy)-, computational methods can be used to design novel derivatives with desired properties. For example, one could explore how modifications to the ether side chains or the alkyl backbone would affect the molecule's conformational flexibility, solubility, or binding affinity to a target receptor.

This process often involves a combination of techniques. For instance, a library of virtual derivatives can be created and then screened computationally for properties of interest. Promising candidates can then be subjected to more detailed calculations, such as DFT and MD simulations, to further evaluate their potential. This approach has been successfully used in drug discovery, for example, in the design of novel chalcone (B49325) derivatives with anticancer activity. mdpi.com

Similarly, computational methods can be used to design new catalysts for the synthesis or transformation of 2-Butanone, 3,3-bis(2-methoxyethoxy)-. By understanding the reaction mechanism at a quantum mechanical level, one can design catalysts that lower the activation energies of desired reaction pathways or enhance the selectivity for a particular product. This in silico approach can significantly accelerate the discovery of new and improved chemical processes.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)-, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The acetyl group (CH₃C=O) protons would likely appear as a singlet in the downfield region, characteristic of a methyl ketone. The methyl group on the quaternary carbon (C(CH₃)) would also present as a singlet. The two equivalent bis(2-methoxyethoxy) groups would exhibit a more complex pattern. The protons of the methylene (B1212753) groups adjacent to the ether oxygens (-OCH₂CH₂OCH₃) are expected to appear as multiplets, with chemical shifts influenced by the electronegative oxygen atoms. libretexts.org The terminal methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet.

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. A key signal would be the carbonyl carbon (C=O) of the ketone group, expected at a significant downfield shift. The quaternary carbon, being bonded to two oxygen atoms, would also be found at a relatively downfield position. The carbons of the methoxyethoxy chains would appear in the ether region of the spectrum (typically 50-80 ppm), with distinct signals for the methylene carbons and the terminal methoxy carbons. libretexts.org

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| CH₃-C=O | ~2.1 |

| C-CH₃ | ~1.3 |

| -O-CH₂-CH₂-O- | ~3.6-3.8 |

| -CH₂-O-CH₃ | ~3.5-3.7 |

| -O-CH₃ | ~3.3 |

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~205-215 |

| C(CH₃)(OR)₂ | ~100-110 |

| -O-CH₂-CH₂-O- | ~65-75 |

| -CH₂-O-CH₃ | ~70-75 |

| -O-CH₃ | ~59 |

| CH₃-C=O | ~25-30 |

| C-CH₃ | ~20-25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

For 2-Butanone, 3,3-bis(2-methoxyethoxy)- (C₁₀H₂₀O₅), the predicted monoisotopic mass is 220.13107 Da. researchgate.net HRMS would be able to confirm this with high accuracy. The analysis of adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can further aid in the confirmation of the molecular formula. researchgate.net

The fragmentation of polyether compounds in mass spectrometry often involves cleavage of the C-O bonds. researchgate.netnih.gov In the case of 2-Butanone, 3,3-bis(2-methoxyethoxy)-, collision-induced dissociation (CID) in an MS/MS experiment would likely lead to the loss of one or both of the 2-methoxyethoxy groups. The fragmentation pattern would provide valuable information about the connectivity of the molecule.

| Predicted HRMS Data | |

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.13835 |

| [M+Na]⁺ | 243.12029 |

| [M+K]⁺ | 259.09423 |

| [M+NH₄]⁺ | 238.16489 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of 2-Butanone, 3,3-bis(2-methoxyethoxy)- is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the range of 1700-1725 cm⁻¹. libretexts.orgyoutube.com Another key feature would be the strong and broad C-O stretching vibrations from the ether linkages of the two methoxyethoxy groups, which are generally observed in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.pub The spectrum would also show C-H stretching vibrations from the methyl and methylene groups around 2850-3000 cm⁻¹.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (ketone) | 1700-1725 |

| C-O stretch (ether) | 1050-1150 |

X-ray Crystallography for Solid-State Structure Determination (if crystalline)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. There is currently no information available to indicate whether 2-Butanone, 3,3-bis(2-methoxyethoxy)- is a crystalline solid at room temperature. If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This would be particularly insightful for understanding the spatial arrangement of the flexible methoxyethoxy chains.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

Advanced chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.

Gas Chromatography (GC): Given its likely volatility, gas chromatography would be a suitable method for the analysis of 2-Butanone, 3,3-bis(2-methoxyethoxy)-. Coupled with a mass spectrometer (GC-MS), this technique would allow for the separation of the compound from any potential impurities while simultaneously providing mass spectral data for identification.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful tool for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient, would likely be effective for separating the compound from more or less polar impurities. The choice of detector, such as a UV detector (if the ketone provides sufficient chromophore) or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), would be crucial for quantification.

Environmental Chemical Transformation Mechanisms of 2 Butanone, 3,3 Bis 2 Methoxyethoxy

Photochemical Degradation Pathways in Atmospheric and Aquatic Environments

The photochemical degradation of 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)- is expected to be a significant transformation pathway in the atmosphere. The primary mechanism for its atmospheric removal would likely involve reactions with photochemically generated hydroxyl (•OH) radicals. cdc.govconicet.gov.ar

Glycol ethers are known to exist in the gas phase in the atmosphere, and their dominant atmospheric loss process is the reaction with the hydroxyl radical, with estimated half-lives in the range of hours to a few days. ca.govacs.orgnih.govcaltech.edu For instance, the atmospheric half-life of 2-methoxyethanol (B45455) due to this reaction is estimated to be between 0.6 to 0.9 days. ca.gov The reaction initiates by the abstraction of a hydrogen atom from the carbon atoms, particularly those adjacent to the ether oxygen atoms, leading to the formation of organic radicals. These radicals then participate in a cascade of reactions with atmospheric oxygen (O₂) to form peroxy radicals (RO₂) and subsequently more stable degradation products. acs.orgnih.govcaltech.edu

While the saturated alkyl and ether components of the molecule are not expected to undergo direct photolysis (degradation by direct absorption of sunlight), the carbonyl group (ketone) can absorb ultraviolet radiation, potentially leading to photochemical reactions. acs.org However, in the environment, the reaction with hydroxyl radicals is generally the more dominant atmospheric degradation pathway for such compounds compared to direct photolysis. cdc.gov

In aquatic environments, direct photodegradation may occur, especially if the compound absorbs light in the environmentally relevant UV spectrum (λ > 290 nm). The presence of photosensitizing substances in natural waters, such as dissolved organic matter, could also indirectly facilitate its degradation. However, without specific absorption data for 2-Butanone, 3,3-bis(2-methoxyethoxy)-, hydrolysis is predicted to be a more significant degradation pathway in water.

Hydrolytic Degradation Mechanisms of the Ketal Linkage in Various pH Conditions

The most significant abiotic degradation pathway for 2-Butanone, 3,3-bis(2-methoxyethoxy)- in aqueous environments is predicted to be the hydrolysis of its ketal functional group. Ketals are known to be susceptible to hydrolysis under acidic conditions, while they remain relatively stable in neutral and basic solutions. researchgate.net

The hydrolysis reaction is acid-catalyzed and proceeds through the protonation of one of the ether oxygens in the ketal linkage. libretexts.orgyoutube.com This is followed by the cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation intermediate and an alcohol (2-methoxyethanol). researchgate.netlibretexts.org A subsequent attack by a water molecule on the carbocation, followed by deprotonation, yields a hemiketal. The hemiketal is also unstable under acidic conditions and further hydrolyzes to release a second molecule of 2-methoxyethanol and the final product, 2-butanone. youtube.com

The rate of this hydrolysis is highly dependent on pH, with the reaction rate increasing significantly as the pH decreases. researchgate.netcdnsciencepub.com In acidic natural waters, soils, or sediments, this hydrolytic cleavage would be the primary initial transformation step. Conversely, in neutral or alkaline environments (pH ≥ 7.4), the compound is expected to be considerably more persistent with respect to hydrolysis. researchgate.netresearchgate.net

Figure 1: Predicted Hydrolysis of 2-Butanone, 3,3-bis(2-methoxyethoxy)-

Caption: The acid-catalyzed hydrolysis of the ketal linkage in 2-Butanone, 3,3-bis(2-methoxyethoxy)- is expected to yield 2-butanone and 2-methoxyethanol as primary degradation products.

Biotransformation Pathways and Microbial Degradation Mechanisms

Specific studies on the biotransformation of 2-Butanone, 3,3-bis(2-methoxyethoxy)- are not available. However, predictions can be made based on the biodegradability of its expected hydrolysis products and related compounds.

The initial step in the biodegradation of this compound would likely involve an enzymatic hydrolysis of the ketal bond, similar to the chemical hydrolysis pathway, to yield 2-butanone and 2-methoxyethanol. Once these primary degradation products are formed, they can be further metabolized by various microorganisms.

Numerous studies have shown that 2-butanone is biodegradable in both aerobic and anaerobic conditions in water. cdc.govepa.gov It is expected to be broken down into simpler chemical forms in about two weeks in water. epa.govcdc.gov Similarly, 2-methoxyethanol is known to be degraded by bacteria over a period of a week to a few months in aquatic environments. dcceew.gov.au Research has identified specific bacterial strains, such as Pseudomonas and Xanthobacter autotrophicus, that can assimilate and degrade ethylene (B1197577) glycol ethers. nih.gov The microbial degradation of polyethers often involves the oxidation of terminal alcohol groups, followed by the cleavage of the ether bond. nih.govdntb.gov.ua

Oxidation Reactions in Environmental Matrices

In addition to photochemical oxidation in the atmosphere, the ether linkages in 2-Butanone, 3,3-bis(2-methoxyethoxy)- are susceptible to autoxidation in the presence of atmospheric oxygen. jove.comlibretexts.orgyoutube.com This process, which can be initiated by light, heat, or radical initiators, involves a free-radical chain reaction. jove.com

The reaction begins with the abstraction of a hydrogen atom from a carbon adjacent to an ether oxygen, forming a carbon-centered radical. This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another molecule to form a hydroperoxide and propagate the chain reaction. jove.comrsc.org These resulting hydroperoxides can be unstable and may decompose, potentially leading to further degradation of the molecule. While this process is generally slow for many ethers, it can lead to the gradual degradation of the compound in oxygen-containing environments. jove.comvaia.com

Fate of Primary Degradation Products and Their Subsequent Transformations in Environmental Systems

The primary degradation of 2-Butanone, 3,3-bis(2-methoxyethoxy)- via hydrolysis is expected to release 2-butanone and 2-methoxyethanol into the environment. The subsequent fate of the parent compound is therefore intrinsically linked to the environmental behavior of these two substances.

2-Butanone:

Atmosphere: In the air, 2-butanone is expected to exist predominantly in the vapor phase and undergo degradation through reactions with hydroxyl radicals, with a half-life of about one day. cdc.govepa.gov

Water: It is soluble in water and is expected to be removed primarily through microbial degradation. cdc.govcdc.gov Volatilization from surface water can also be a significant removal process. cdc.gov

Soil: 2-butanone exhibits high mobility in soil and has the potential to leach into groundwater. cdc.govnih.govchej.org It is not expected to adsorb significantly to soil particles or sediment. epa.govnih.gov

2-Methoxyethanol:

Atmosphere: When released into the air, 2-methoxyethanol evaporates and is broken down into other chemicals by hydroxyl radicals within a couple of days to a week. dcceew.gov.au

Water: It dissolves completely in water and is biodegraded by bacteria. dcceew.gov.au It is not expected to bioconcentrate in aquatic organisms. taylorfrancis.com

Soil: 2-methoxyethanol does not bind well to soil, and if spilled, it may leach into groundwater. dcceew.gov.au

The environmental impact of 2-Butanone, 3,3-bis(2-methoxyethoxy)- would thus be determined by the combined properties and toxicities of these two primary degradation products and their further transformation intermediates.

Data Tables

Table 1: Predicted Environmental Fate of Primary Degradation Products

| Compound | Environmental Compartment | Predicted Fate/Transformation Pathway | Citation |

|---|---|---|---|

| 2-Butanone | Atmosphere | Reaction with •OH radicals (Half-life ~1 day) | cdc.govepa.gov |

| Water | Microbial degradation (aerobic & anaerobic) | cdc.gov | |

| Volatilization from surface water | cdc.gov | ||

| Soil | High mobility, potential to leach to groundwater | cdc.govnih.gov | |

| 2-Methoxyethanol | Atmosphere | Reaction with •OH radicals (Half-life ~0.6-0.9 days) | ca.govdcceew.gov.au |

| Water | Biodegradation by bacteria | dcceew.gov.au |

Table 2: Physical and Chemical Properties of Primary Degradation Products

| Property | 2-Butanone | 2-Methoxyethanol | Citation |

|---|---|---|---|

| Synonyms | Methyl Ethyl Ketone (MEK) | Ethylene Glycol Monomethyl Ether (EGME), Methyl Cellosolve | epa.govdcceew.gov.au |

| CAS Number | 78-93-3 | 109-86-4 | epa.govdcceew.gov.au |

| Water Solubility | Soluble | Dissolves completely | epa.govdcceew.gov.au |

| Vapor Pressure | High | Moderate | cdc.govdcceew.gov.au |

| Log K_ow_ | 0.3 | -0.77 | cdc.govdcceew.gov.au |

Concluding Perspectives and Future Research Trajectories

Summary of Current Knowledge Gaps and Unresolved Challenges

A thorough review of the existing scientific literature reveals a significant scarcity of dedicated research on 2-Butanone (B6335102), 3,3-bis(2-methoxyethoxy)-. The primary knowledge gap is the lack of empirical data regarding its physicochemical properties, reactivity, and spectroscopic characterization. While databases provide predicted properties, experimental validation is absent. uni.lu

Broader challenges in the field of ketal chemistry also apply to this compound. Traditional ketalization methods often rely on corrosive acid catalysts and may not be suitable for substrates with sensitive functional groups. nih.gov Key unresolved challenges include:

Green Synthesis: The development of environmentally benign synthetic routes that avoid harsh acids and minimize waste remains a major hurdle in ketal chemistry. nih.gov

Selective Ketalization: Achieving high chemoselectivity in the synthesis of complex molecules containing multiple carbonyl groups is a persistent challenge.

Stability and Reactivity Data: There is a lack of comprehensive studies on the hydrolytic stability of such diether ketals under various pH conditions and their reactivity towards different chemical reagents.

Structure-Property Relationship: Without a body of research, the relationship between the unique bis(2-methoxyethoxy) substitution and the material properties it may confer (e.g., as a solvent, plasticizer, or polymer precursor) is entirely unknown.

Emerging Synthetic Methodologies and Catalytic Systems for Ketal Chemistry

Advances in synthetic organic chemistry offer promising new approaches for the synthesis of complex ketals like 2-Butanone, 3,3-bis(2-methoxyethoxy)-. These emerging methodologies focus on sustainability, efficiency, and selectivity. unisi.it

Modern approaches that could be applied to ketal synthesis include:

Photocatalysis and Electrocatalysis: These techniques can generate reactive intermediates under mild conditions, potentially offering new pathways for ketal formation and avoiding harsh reagents. unisi.itacs.org

Biocatalysis: The use of enzymes as catalysts could provide unparalleled selectivity and operate under green conditions (aqueous media, ambient temperature), although identifying or engineering an appropriate enzyme for this specific transformation is a significant undertaking. unisi.it

Mechanochemistry: This solid-state synthesis method can reduce or eliminate the need for bulk solvents, contributing to greener processes. unisi.it

Advanced Catalytic Systems: The use of non-precious metal catalysts, such as those based on iron, cobalt, or nickel, is a growing trend in organic synthesis. acs.orgcapes.gov.br These could offer cost-effective and less toxic alternatives to traditional precious metal catalysts for reactions involving functionalized ketones. capes.gov.brnih.govnih.gov Flow microreactor systems can also enable highly controlled reactions with extremely fast mixing, which can improve chemoselectivity in the synthesis of functionalized ketones. nih.gov

| Methodology | Potential Advantages for Ketal Synthesis | Key Research Challenge |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high temporal/spatial control. | Catalyst design and substrate scope limitations. |

| Biocatalysis | High selectivity, environmentally benign. | Enzyme discovery and engineering for specific substrates. |

| Electroorganic Chemistry | Reagent-free activation, precise control over redox potential. | Cell design and handling of sensitive intermediates. |

| Non-Precious Metal Catalysis | Cost-effective, reduced toxicity, sustainable. | Matching the efficiency of precious metal catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and reaction control. | Initial setup cost and optimization of flow parameters. |

Unexplored Applications in Specialized Chemical and Materials Science Domains

The molecular structure of 2-Butanone, 3,3-bis(2-methoxyethoxy)- suggests several unexplored applications, primarily leveraging the properties of its polyether side chains. Polyethers are known for their versatility and are used in a wide range of industrial products. britannica.comyoutube.com

Potential application domains include:

Specialized Polymers: The compound could serve as a monomer or a functional additive in polymerization. The ether linkages suggest potential for creating flexible polymers. rroij.com Incorporation into polymer backbones could yield materials with unique thermal or mechanical properties.

Coatings and Adhesives: Polyethers are foundational to materials like epoxy resins. britannica.comyoutube.com This compound could be investigated as a reactive plasticizer or a cross-linking agent in the formulation of advanced coatings and adhesives, potentially improving flexibility and adhesion.

Surfactants and Emulsifiers: The amphiphilic nature, with a relatively nonpolar ketone core and polar ether chains, suggests potential as a surfactant or emulsifier in specialized formulations, such as in cosmetics or for industrial processes. njchm.commdpi.com

Electrolyte Formulations: The oligoethylene glycol-like side chains are reminiscent of structures used in solid-state electrolytes for lithium-ion batteries. This compound could be explored as a non-volatile solvent or additive in electrolyte systems to enhance ion mobility.

Integration of Advanced Analytical and Computational Tools for Comprehensive Characterization

Given the absence of experimental data, a combination of advanced analytical and computational methods is essential for the characterization of 2-Butanone, 3,3-bis(2-methoxyethoxy)-.

Advanced Analytical Techniques:

Spectroscopy: Nuclear Magnetic Resonance (NMR) is a critical tool. rroij.com One-dimensional (¹H, ¹³C) and two-dimensional NMR techniques (COSY, HSQC, HMBC) would be required to unambiguously assign the chemical structure. ijpsjournal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. rroij.comijpsjournal.com When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for purity analysis and identification of trace impurities. nih.gov

Chromatography: HPLC and GC are vital for purifying the compound and assessing its purity with high accuracy. onlineorganicchemistrytutor.com

Computational Chemistry Tools:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can predict spectroscopic data (NMR chemical shifts, IR frequencies), which can be compared with experimental results to confirm the structure. acs.org QM can also be used to model reaction pathways and transition states for its synthesis. researchgate.net

Molecular Dynamics (MD): MD simulations can provide insight into the conformational flexibility of the molecule and predict physical properties such as density and viscosity.

Machine Learning (ML): As more data on related compounds become available, ML models could be trained to predict properties and potential applications of new ketals, accelerating the discovery process. scholarsresearchlibrary.comacs.org